N-sec-Butyl-n-propylamine chemical properties
N-sec-Butyl-n-propylamine chemical properties
An In-depth Technical Guide to the Chemical Properties and Handling of N-sec-Butyl-n-propylamine
Foreword for the Research Professional
This document serves as a comprehensive technical guide on N-sec-Butyl-n-propylamine (CAS No: 39190-67-5), tailored for researchers, chemists, and professionals in drug development and specialty chemical synthesis. Moving beyond a simple data sheet, this guide provides an in-depth analysis of the compound's physicochemical properties, synthesis, analytical characterization, reactivity, and safety protocols. The narrative is structured to deliver not just data, but also the causal reasoning behind experimental choices and handling procedures, reflecting the practical insights required in a modern research environment.
Section 1: Compound Identification and Physicochemical Profile
N-sec-Butyl-n-propylamine is a secondary aliphatic amine featuring both a linear (n-propyl) and a branched (sec-butyl) alkyl substituent on the nitrogen atom. This asymmetric structure influences its physical properties and steric hindrance in chemical reactions.
1.1. Core Identifiers [1][2][3]
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IUPAC Name : N-propylbutan-2-amine
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CAS Number : 39190-67-5
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Molecular Formula : C₇H₁₇N
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Molecular Weight : 115.22 g/mol [3]
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Synonyms : Propyl sec-butylamine, N-(1-methylpropyl)-N-propylamine, sec-butyl(propyl)amine[4]
1.2. Physicochemical Properties
The properties of N-sec-Butyl-n-propylamine are summarized in the table below. These values are critical for designing experimental setups, particularly for purification via distillation or for predicting its behavior in various solvent systems.
| Property | Value | Unit | Source / Note |
| Appearance | Colorless Liquid | - | [4] Typical for aliphatic amines[5] |
| Odor | Ammoniacal, fishy | - | Characteristic of volatile amines[5][6] |
| Boiling Point (Tb) | 409.29 (136.14) | K (°C) | [7] (Joback Method Prediction) |
| Melting Point (Tf) | 206.31 (-66.84) | K (°C) | [7] (Joback Method Prediction) |
| Octanol/Water Partition Coeff. (logP) | 1.785 | - | [7] (Crippen Method Prediction) |
| Water Solubility (log10WS) | -2.05 | mol/L | [7] (Crippen Method Prediction) |
| Critical Pressure (Pc) | 2862.74 | kPa | [7] (Joback Method Prediction) |
| Enthalpy of Vaporization (ΔvapH°) | 37.22 | kJ/mol | [7][8] (Joback Method Prediction) |
Section 2: Synthesis and Purification
The most logical and industrially relevant method for synthesizing N-sec-Butyl-n-propylamine is through reductive amination. This two-step, one-pot reaction is highly efficient for creating secondary amines.
2.1. Synthesis Pathway: Reductive Amination
This process involves the reaction of a ketone (2-butanone) with a primary amine (n-propylamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine.[9]
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Causality : 2-Butanone provides the sec-butyl backbone, while n-propylamine provides the n-propyl group. The choice of reducing agent is critical. Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are common lab-scale choices due to their selectivity and mild reaction conditions. Catalytic hydrogenation (H₂/Pd, Pt, or Raney Nickel) is also a viable, scalable alternative.
Caption: Synthesis workflow for N-sec-Butyl-n-propylamine via reductive amination.
2.2. Protocol: Purification by Fractional Distillation
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Principle : This technique separates components of a liquid mixture based on differences in their boiling points. It is the preferred method for purifying thermally stable liquids like the target amine from non-volatile impurities or starting materials with significantly different boiling points.
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Setup : Assemble a fractional distillation apparatus with a packed column (e.g., Raschig rings or Vigreux) to ensure adequate separation efficiency.
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Charging : Transfer the dried, crude product mixture to the distillation flask. Add boiling chips to ensure smooth boiling.
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Distillation : Heat the flask gradually. Monitor the temperature at the still head.
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Fraction Collection : Discard the initial, low-boiling fraction (forerun), which may contain residual solvents or volatile impurities. Collect the fraction that distills at a constant temperature corresponding to the boiling point of N-sec-Butyl-n-propylamine (approx. 136 °C).
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Completion : Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and overheating of residues.
Section 3: Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of mass spectrometry, NMR, and IR spectroscopy provides a self-validating system for structural verification.
Caption: Standard analytical workflow for the structural confirmation of the final product.
3.1. Mass Spectrometry (GC-MS)
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Principle : GC-MS separates the compound from volatile impurities and provides its mass-to-charge ratio (m/z) and fragmentation pattern, which is a molecular fingerprint.
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Expected Data : The NIST WebBook confirms the availability of electron ionization mass spectra for this compound[1][2].
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Molecular Ion (M⁺) : A peak should be observed at m/z = 115, corresponding to the molecular weight of the compound [C₇H₁₇N]⁺.
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Major Fragments : The most characteristic fragmentation pathway for aliphatic amines is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen).
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Loss of a propyl radical (•CH₂CH₂CH₃) from the M⁺ ion would yield a fragment at m/z = 72.
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Loss of an ethyl radical (•CH₂CH₃) from the sec-butyl group would yield a fragment at m/z = 86, which is often the base peak for secondary amines of this type.
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3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Principle : NMR provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR shows the number and type of hydrogen atoms, while ¹³C NMR shows the number and type of carbon atoms. Spectral data for this compound is available[3][10].
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Expected ¹H NMR Data (in CDCl₃) :
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Propyl Group : Three distinct signals: a triplet (~0.9 ppm, 3H) for the -CH₃, a multiplet (~1.5 ppm, 2H) for the -CH₂-, and a triplet (~2.5 ppm, 2H) for the -N-CH₂-.
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sec-Butyl Group : Four distinct signals: a triplet (~0.9 ppm, 3H) for the terminal -CH₃, a doublet (~1.1 ppm, 3H) for the other -CH₃, a multiplet (~1.5 ppm, 2H) for the -CH₂-, and a multiplet (~2.6 ppm, 1H) for the -N-CH-.
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N-H Proton : A broad singlet, typically in the range of 1-3 ppm, which may be difficult to observe.
-
-
Expected ¹³C NMR Data : A study has confirmed the use of ¹³C NMR to characterize this compound[11]. Seven distinct signals are expected, one for each unique carbon atom in the molecule.
3.3. Infrared (IR) Spectroscopy
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Principle : IR spectroscopy identifies the functional groups present in a molecule based on their absorption of infrared radiation.
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Expected Data : Vapor-phase IR spectra are available for analysis[3].
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N-H Stretch : A moderate, sharp absorption band around 3300-3350 cm⁻¹. Unlike primary amines which show two bands, secondary amines show only one.
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C-H Stretch : Strong, sharp bands in the 2850-2970 cm⁻¹ region, characteristic of the alkyl C-H bonds.
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N-H Bend : A band of variable intensity around 1550-1650 cm⁻¹.
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C-N Stretch : A band in the fingerprint region, typically around 1180-1220 cm⁻¹[12].
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Section 4: Chemical Reactivity and Synthetic Utility
4.1. Basicity
Like all aliphatic amines, N-sec-Butyl-n-propylamine is a weak base. The lone pair of electrons on the nitrogen atom can accept a proton from an acid. This basicity is fundamental to its reactivity and handling.
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Salt Formation : It reacts readily with acids to form the corresponding ammonium salt. This reaction is often used to "trap" amines in an aqueous layer during an extraction, as the ionic salt is water-soluble while the free amine is not.
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C₃H₇-NH-C₄H₉ + HCl → [C₃H₇-NH₂-C₄H₉]⁺Cl⁻
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4.2. Nucleophilicity and Steric Effects
The nitrogen lone pair also makes the amine a potent nucleophile, allowing it to participate in a wide range of synthetic transformations, such as acylation to form amides or alkylation to form tertiary amines.
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Field Insight - Steric Hindrance : The presence of the branched sec-butyl group imposes significant steric hindrance around the nitrogen atom compared to a linear analogue like di-n-propylamine. This has practical consequences. For instance, a study on the reaction of secondary amines with carbon dioxide showed that N-sec-Butyl-n-propylamine does not form a stable carbamate salt, likely due to this steric bulk, whereas less hindered amines do[11]. This insight is crucial for drug development professionals, as it can predict the amine's reactivity as a building block and its potential for forming certain byproducts.
Section 5: Safety, Handling, and Storage
N-sec-Butyl-n-propylamine is a hazardous chemical that requires strict safety protocols. Its classification dictates the necessary personal protective equipment (PPE) and handling procedures.
5.1. GHS Hazard Classification [3]
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Pictograms :
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flammable
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corrosive
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Signal Word : Danger
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Hazard Statements :
-
H226 : Flammable liquid and vapor.
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H314 : Causes severe skin burns and eye damage.
-
H318 : Causes serious eye damage.
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5.2. Handling Protocols
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Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles and a face shield[13].
-
Skin Protection : Wear nitrile or butyl rubber gloves. A flame-retardant lab coat is required. Ensure gloves are inspected before use and disposed of properly[13].
-
Respiratory Protection : Not typically required when used in a fume hood. For spills or emergencies, a self-contained breathing apparatus (SCBA) is necessary[13].
-
-
Safe Handling Practices : Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge. Avoid contact with skin, eyes, and clothing.
5.3. Storage and Disposal
-
Storage : Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides[13][14]. Keep the container tightly closed.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains. Uncleaned containers should be treated as hazardous.
References
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N-sec-Butyl-n-propylamine, NIST Chemistry WebBook, National Institute of Standards and Technology, [Link]
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N-sec-Butyl-n-propylamine, NIST Chemistry WebBook, National Institute of Standards and Technology, [Link]
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Chemical Properties of N-sec-Butyl-n-propylamine (CAS 39190-67-5), Cheméo, [Link]
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N-SEC-BUTYL-N-PROPYLAMINE | CAS#:39190-67-5, Chemsrc, [Link]
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N-sec-Butylpropylamine | C7H17N | CID 559366, PubChem, National Institutes of Health, [Link]
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N-sec-Butyl-n-propylamine.pdf, Cheméo, [Link]
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2-Butanamine, N-(1-methylpropyl)-, NIST Chemistry WebBook, National Institute of Standards and Technology, [Link]
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Material Safety Data Sheet - 3-(Di-N-Butylamino)-Propylamine, 99%, Cole-Parmer, [Link]
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Supplementary Information, The Royal Society of Chemistry, [Link]
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N-BUTYL-N-PROPYLAMINE, Chongqing Chemdad Co., Ltd, [Link]
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n-Butylamine, Wikipedia, [Link]
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infrared spectrum of propylamine, Doc Brown's Chemistry, [Link]
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mass spectrum of propylamine, Doc Brown's Chemistry, [Link]
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sec-Butylamine, NIST Chemistry WebBook, National Institute of Standards and Technology, [Link]
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N-Butyl-N-propyl-1-butanamine, NIST Chemistry WebBook, National Institute of Standards and Technology, [Link]
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N-Propylbutylamine | C7H17N | CID 88399, PubChem, National Institutes of Health, [Link]
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Sec-Butylamine | C4H11N | CID 24874, PubChem, National Institutes of Health, [Link]
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Propylamine, Wikipedia, [Link]
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N-PROPYLAMINE, Ataman Kimya, [Link]
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